2-Fluoro-3-hydroxycyclohex-2-en-1-one
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Overview
Description
2-Fluoro-3-hydroxycyclohex-2-en-1-one is a chemical compound with the molecular formula C6H7FO2 and a molecular weight of 130.12 . It is used in research and is available from various suppliers .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted density of 1.27±0.1 g/cm3 and a predicted boiling point of 187.6±40.0 °C .Scientific Research Applications
Conformational Analysis
- The cyclohex-2-en-1-one ring exhibits a distorted envelope conformation, interacting with other groups to form a complex two-dimensional network, indicating the significance of its structure in molecular interactions and potential application in designing complex molecular systems (Jasinski et al., 2012).
Conformational Preferences and Modifications
- 2-Fluorocyclohexanone tends to prefer an equatorial conformation in solution. Introducing endocyclic oxygen, as in 3-fluorodihydro-2H-pyran-4(3H)-one, was expected to alter this preference due to the gauche effect but resulted in minimal changes, highlighting the complex interplay between different molecular substructures and their impact on the overall molecular conformation (Silva et al., 2014).
Tautomeric Behavior
- The tautomeric system of similar compounds, like 3-hydroxy-2-(2-thienylcarbonyl)cyclohex-2-en-1-one, has been extensively studied, revealing complex behavior and multiple isomeric forms, which could be relevant for understanding the chemical behavior and potential applications of 2-Fluoro-3-hydroxycyclohex-2-en-1-one in various chemical environments (Chans et al., 2014).
Synthetic Methods and Chemical Reactions
Selective Synthesis and Rearrangements
- Stereoselective syntheses and rearrangements involving similar compounds have been reported, indicating the potential of this compound to undergo complex synthetic transformations, useful in creating novel compounds with specific configurations (Krow et al., 2004).
Cycloaddition Reactions
- Compounds like 1-Chloro-1-fluoro-2-methoxy-2-methylcyclopropane, similar in structure to this compound, have shown high yield in cycloaddition reactions, indicating the potential of fluoro-containing compounds in synthetic chemistry and the possibility of using this compound in similar high-yield reactions (Patrick et al., 2002).
Biocatalytic Synthesis
- The synthesis of 2-Fluoro-3-hydroxypropionic acid, a compound structurally related to this compound, demonstrates the potential of using biocatalytic methods for synthesizing fluoro-containing organic compounds, potentially offering environmentally friendly and efficient synthetic routes (Liu et al., 2022).
Application in Molecular and Medicinal Chemistry
Antisense Properties
- The synthesis and evaluation of 2'-fluoro cyclohexenyl nucleic acid (F-CeNA), a compound related to this compound, demonstrates the relevance of fluoro-containing cyclohexenyl compounds in medicinal chemistry, particularly for antisense applications, indicating potential biomedical applications of this compound (Seth et al., 2012).
Synthesis of Antitumor Agents
- The synthesis of 4-(1-arylsulfonylindol-2-yl)-4-hydroxycyclohexa-2,5-dien-1-ones, compounds with structural similarities to this compound, highlights the potential of such compounds in the development of novel antitumor agents (Berry et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
2-fluoro-3-hydroxycyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FO2/c7-6-4(8)2-1-3-5(6)9/h8H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFCKOVKRFVTAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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